molecular formula C18H15ClN2OS3 B13781658 3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one CAS No. 94386-44-4

3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one

Cat. No.: B13781658
CAS No.: 94386-44-4
M. Wt: 407.0 g/mol
InChI Key: GGZCNFWOKAWLEU-ICKKNVMRSA-N
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Description

3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one is a complex organic compound with a unique structure that combines elements of thiazolidinone and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the thioxothiazolidinone ring. Key reagents include allyl halides, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Share the thiazolidinone ring structure but differ in substituents.

    Benzothiazoles: Contain the benzothiazole moiety but lack the thioxothiazolidinone ring.

Uniqueness

3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one is unique due to its combination of structural elements from both thiazolidinones and benzothiazoles

Properties

CAS No.

94386-44-4

Molecular Formula

C18H15ClN2OS3

Molecular Weight

407.0 g/mol

IUPAC Name

(5E)-5-[(Z,4E)-2-chloro-4-(3-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2OS3/c1-3-10-21-17(22)15(25-18(21)23)11-12(19)8-9-16-20(2)13-6-4-5-7-14(13)24-16/h3-9,11H,1,10H2,2H3/b12-8-,15-11+,16-9+

InChI Key

GGZCNFWOKAWLEU-ICKKNVMRSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C=C(/C=C/3\C(=O)N(C(=S)S3)CC=C)\Cl

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=C(C=C3C(=O)N(C(=S)S3)CC=C)Cl

Origin of Product

United States

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